molecular formula C4H8N2OS B1382837 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile CAS No. 1621962-67-1

2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile

Cat. No. B1382837
M. Wt: 132.19 g/mol
InChI Key: GGHJDJKPYQBPMP-UHFFFAOYSA-N
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Description

“2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile” is a chemical compound with the CAS Number: 1621962-67-1. Its IUPAC name is N-(cyanomethyl)-S-methylmethanesulfinamide . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H8N2OS/c1-8(2,7)6-4-3-5/h1,4H2,2H3,(H,6,7) and the InChI key is DHYCIKTZLMTWIQ-UHFFFAOYSA-N . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 132.19 .

Scientific Research Applications

Electrochemical Copolymerization

Research by Şahin, Pekmez, and Yildiz (2002) explored the electropreparation and properties of polyaniline (PANI) using acetonitrile as a solvent. They found that copolymers formed in this context were soluble in basic aqueous solutions and other solvents, and they measured the electrical conductivity of these copolymers. This study highlights the application of acetonitrile in electrochemical copolymerization processes (Şahin, Pekmez, & Yildiz, 2002).

Spectral Characterization and Photosensitivity Studies

Roushdy et al. (2019) conducted a study on the synthesis and characterization of a compound involving acetonitrile. Their research focused on its spectral properties and photosensitivity, which is vital for the development of optoelectronic devices. This work demonstrates the use of acetonitrile in synthesizing and analyzing compounds with potential applications in electronics (Roushdy et al., 2019).

Synthesis of Ferrocene-Containing Cyclopropanes

Ilić et al. (2012) explored the use of acetonitrile in synthesizing ferrocene-containing cyclopropanes. Their study provides insights into new methodologies for producing these compounds, which have potential applications in various chemical synthesis processes (Ilić et al., 2012).

Protein Interaction Analysis

Arakawa (2018) investigated the use of acetonitrile as a solvent for analyzing protein interactions, especially in comparison to dimethyl sulfoxide (DMSO). This study provides valuable information for drug screening and biological evaluations, emphasizing the role of acetonitrile in structural evaluations using spectroscopic techniques (Arakawa, 2018).

Proton Transfer Complex Studies

Habeeb, Al-Attas, and Basha (2009) utilized acetonitrile to form proton transfer complexes, which were then characterized for their properties. This research demonstrates the role of acetonitrile in facilitating spectrophotometric determinations and studies of proton transfer processes (Habeeb, Al-Attas, & Basha, 2009).

Red/Blue Shifting Hydrogen Bonds Studies

Kannan et al. (2017) conducted a study on red/blue shifting hydrogen bonds in solutions involving acetonitrile and dimethyl sulphoxide. This research contributes to our understanding of the molecular interactions and bonding in such solutions, which is essential for the development of new chemical processes (Kannan et al., 2017).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2OS/c1-8(2,7)6-4-3-5/h4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHJDJKPYQBPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NCC#N)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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